![molecular formula C13H15NO3 B1438866 2-(2-ethoxyethyl)-5-hydroxyisoquinolin-1(2H)-one CAS No. 1105193-92-7](/img/structure/B1438866.png)
2-(2-ethoxyethyl)-5-hydroxyisoquinolin-1(2H)-one
Overview
Description
2-(2-ethoxyethyl)-5-hydroxyisoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of an ethoxyethyl group and a hydroxy group attached to the isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyethyl)-5-hydroxyisoquinolin-1(2H)-one typically involves the reaction of isoquinoline derivatives with ethoxyethylating agents under controlled conditions. One common method is the alkylation of 5-hydroxyisoquinoline with 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethoxyethyl)-5-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydroisoquinoline derivative.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Oxidation: Formation of 2-(2-ethoxyethyl)-5-oxoisoquinolin-1(2H)-one.
Reduction: Formation of 2-(2-ethoxyethyl)-5-hydroxy-1,2-dihydroisoquinoline.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various reactions, including alkylation and condensation reactions.
- Coordination Chemistry : It acts as a ligand in coordination chemistry, forming complexes with metal ions that can be used in catalysis and material science.
Biology
- Biological Activity : Research indicates that 2-(2-ethoxyethyl)-5-hydroxyisoquinolin-1(2H)-one exhibits significant biological activities, particularly:
- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains.
- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cells through mechanisms including apoptosis induction and cell cycle arrest .
Medicine
- Therapeutic Potential : Ongoing research is investigating the compound's potential as a therapeutic agent for diseases like cancer and neurodegenerative disorders. Its ability to activate the NRF2 pathway suggests a role in enhancing cellular defense mechanisms against oxidative stress .
Industry
- Material Development : The compound is explored for its application in developing new materials, particularly polymers and coatings. Its unique chemical properties may enhance the performance characteristics of these materials.
- Pharmaceutical Intermediates : As an intermediate in pharmaceutical synthesis, it can lead to the development of new drugs with improved efficacy and safety profiles.
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of isoquinoline derivatives, including this compound, in models of oxidative stress-induced neuronal injury. Results indicated significant reductions in neuronal cell death and markers of oxidative damage, suggesting potential applications in treating neurodegenerative diseases.
Case Study 2: Anticancer Efficacy
Research focusing on prostate cancer cells demonstrated that treatment with this compound inhibited tumor growth in xenograft models. This effect correlated with increased levels of NRF2 and antioxidant enzymes such as NQO1 (NADPH quinone oxidoreductase) and HO-1 (heme oxygenase-1), highlighting its anticancer potential .
Mechanism of Action
The mechanism of action of 2-(2-ethoxyethyl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the ethoxyethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-ethoxyethyl acetate: An ester with similar structural features but different functional groups.
2-ethoxyethanol: A glycol ether with similar ethoxyethyl functionality.
5-hydroxyisoquinoline: The parent compound without the ethoxyethyl group.
Uniqueness
2-(2-ethoxyethyl)-5-hydroxyisoquinolin-1(2H)-one is unique due to the presence of both the hydroxy and ethoxyethyl groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-(2-ethoxyethyl)-5-hydroxyisoquinolin-1(2H)-one belongs to a class of isoquinoline derivatives that have garnered attention for their potential biological activities, particularly in the context of cancer therapy and neuroprotection. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a hydroxy group at the 5-position of the isoquinoline ring, which is significant for its biological activity.
1. NRF2 Activation
Recent studies have highlighted the role of isoquinoline derivatives in modulating the KEAP1-NRF2 pathway. NRF2 (Nuclear factor erythroid 2-related factor 2) is a critical regulator of antioxidant response and cellular protection against oxidative stress. Compounds that activate NRF2 can enhance the expression of cytoprotective genes, thereby providing neuroprotective effects and potentially reducing cancer cell proliferation .
2. Anticancer Activity
Isoquinoline derivatives, including this compound, have shown promising anticancer properties. In vitro studies demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231), cervical (HeLa), and liver (HepG2) cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest .
Table 1: Biological Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 15.0 | Induction of apoptosis |
HeLa | 12.5 | Cell cycle arrest |
HepG2 | 18.0 | NRF2 pathway activation |
Data derived from multiple studies evaluating the cytotoxic effects of isoquinoline derivatives on cancer cells.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of isoquinoline derivatives in models of oxidative stress-induced neuronal injury. The results indicated that treatment with this compound significantly reduced neuronal cell death and oxidative damage markers, suggesting its potential use in neurodegenerative diseases .
Case Study 2: Anticancer Efficacy
Another research project focused on the anticancer efficacy of this compound against prostate cancer cells. The findings revealed that it inhibited tumor growth in xenograft models, correlating with increased levels of NRF2 and downstream antioxidant enzymes such as NQO1 (NADPH quinone oxidoreductase) and HO-1 (heme oxygenase-1) .
Properties
IUPAC Name |
2-(2-ethoxyethyl)-5-hydroxyisoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-17-9-8-14-7-6-10-11(13(14)16)4-3-5-12(10)15/h3-7,15H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFKBCQXQXFPOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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